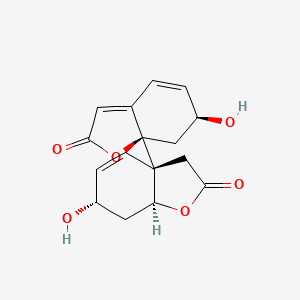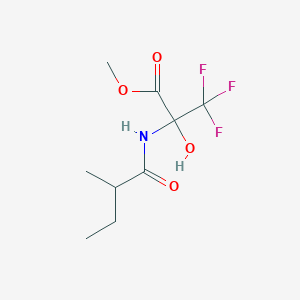![molecular formula C23H22BrN3O4 B14161740 {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1) CAS No. 5483-97-6](/img/structure/B14161740.png)
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
The synthesis of {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) typically involves multiple steps. One common synthetic route starts with the preparation of the precursor compounds, such as 2,5-dimethoxybenzaldehyde and 2-oxo-2-phenylethylpyridine. These precursors undergo a series of reactions including condensation, diazotization, and coupling reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, DMF), catalysts (e.g., glacial acetic acid), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Shares the pyridinium structure but lacks the diazenium and methanolate groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4: Contains a similar pyridine core but different substituents.
Eigenschaften
CAS-Nummer |
5483-97-6 |
|---|---|
Molekularformel |
C23H22BrN3O4 |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
[(2,5-dimethoxyphenyl)methylideneazaniumylideneamino]-(1-phenacylpyridin-4-ylidene)methanolate;hydrobromide |
InChI |
InChI=1S/C23H21N3O4.BrH/c1-29-20-8-9-22(30-2)19(14-20)15-24-25-23(28)18-10-12-26(13-11-18)16-21(27)17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H |
InChI-Schlüssel |
BYHFZKAWLQPYQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=[N+]=NC(=C2C=CN(C=C2)CC(=O)C3=CC=CC=C3)[O-].Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


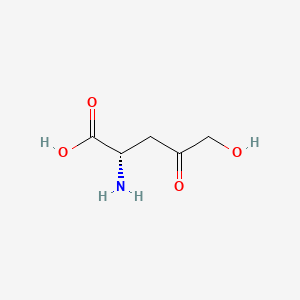
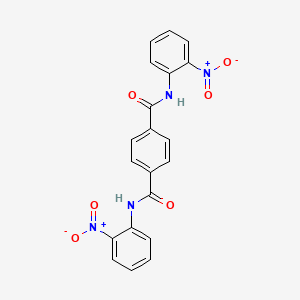
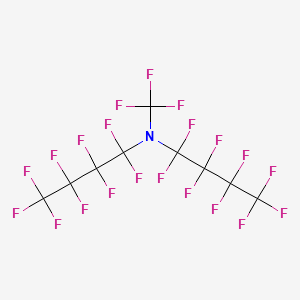

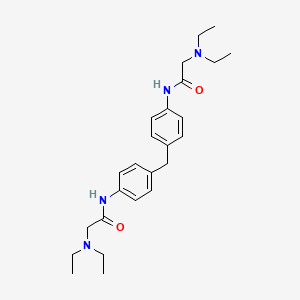
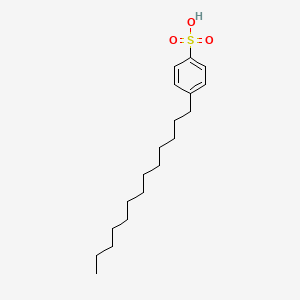
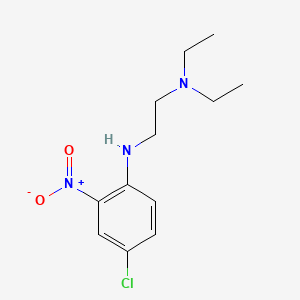
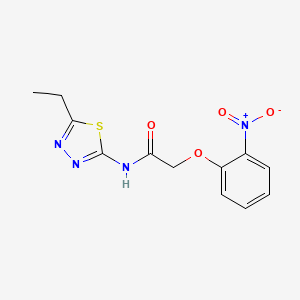
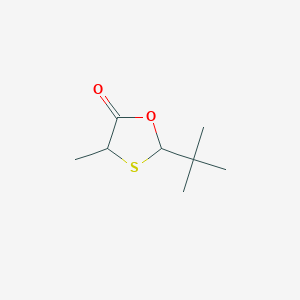
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
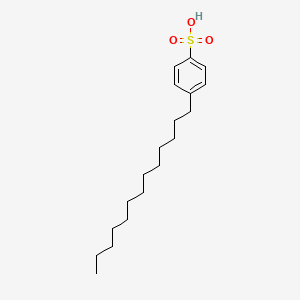
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
